1-(3-bromophenyl)-N-(3-(methylsulfonamido)phenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(3-bromophenyl)-N-(3-(methylsulfonamido)phenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrrolidine ring, a bromophenyl group, and a methylsulfonamido phenyl group, making it a molecule of interest for its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromophenyl)-N-(3-(methylsulfonamido)phenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrrolidine Ring: Starting with a suitable amine and an α,β-unsaturated carbonyl compound, the pyrrolidine ring can be formed via a Michael addition followed by cyclization.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a Suzuki coupling reaction, using a bromophenyl boronic acid and a suitable palladium catalyst.
Attachment of the Methylsulfonamido Phenyl Group: This step involves the reaction of the intermediate with a methylsulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
1-(3-bromophenyl)-N-(3-(methylsulfonamido)phenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, which may reduce the carbonyl group or the bromophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)
Substitution: Nucleophiles like amines (R-NH₂), thiols (R-SH) in the presence of a base
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced carbonyl compounds, dehalogenated products
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
1-(3-bromophenyl)-N-(3-(methylsulfonamido)phenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, possibly interacting with specific proteins or enzymes.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism by which 1-(3-bromophenyl)-N-(3-(methylsulfonamido)phenyl)-5-oxopyrrolidine-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl and sulfonamide groups suggests potential interactions with hydrophobic pockets and hydrogen bonding sites within proteins.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 1-(3-bromophenyl)-N-(3-(methylsulfonamido)phenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups. Similar compounds might include:
1-(3-chlorophenyl)-N-(3-(methylsulfonamido)phenyl)-5-oxopyrrolidine-3-carboxamide: Similar structure but with a chlorine atom instead of bromine.
1-(3-bromophenyl)-N-(3-(ethylsulfonamido)phenyl)-5-oxopyrrolidine-3-carboxamide: Similar structure but with an ethylsulfonamido group instead of methylsulfonamido.
1-(3-bromophenyl)-N-(3-(methylsulfonamido)phenyl)-5-oxopyrrolidine-2-carboxamide: Similar structure but with a different position of the carboxamide group.
Properties
IUPAC Name |
1-(3-bromophenyl)-N-[3-(methanesulfonamido)phenyl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O4S/c1-27(25,26)21-15-6-3-5-14(10-15)20-18(24)12-8-17(23)22(11-12)16-7-2-4-13(19)9-16/h2-7,9-10,12,21H,8,11H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRHHWGKQQHKAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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